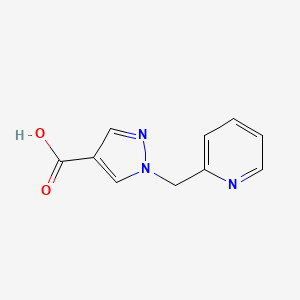

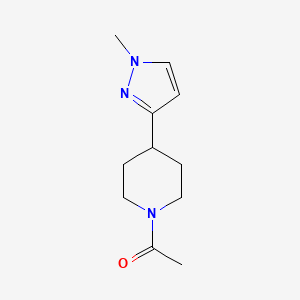

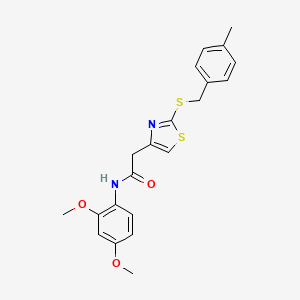

![molecular formula C21H19N3O2S2 B2761398 2,4,5-trimethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 863594-75-6](/img/structure/B2761398.png)

2,4,5-trimethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogue . It has been found to exhibit potent phosphoinositide 3-kinase (PI3K) inhibitory activity .

Synthesis Analysis

The synthesis of this compound involves several steps from commercially available substances . The process involves sulfonamidation and boronization in two steps . More details about the synthesis process can be found in the referenced papers .Molecular Structure Analysis

The molecular structure of this compound is characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis . The structure−activity relationships (SAR) study showed that sulfonamide functionality was important for PI3Kα inhibitory activity .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Wissenschaftliche Forschungsanwendungen

Synthesis and Bioactivity

A significant portion of the research focuses on the synthesis of new benzenesulfonamide derivatives, exploring their potential bioactivity. For instance, Gul et al. (2016) synthesized a series of benzenesulfonamides to study their cytotoxicity, tumor specificity, and potential as carbonic anhydrase inhibitors, with some derivatives showing interesting cytotoxic activities which may be crucial for further anti-tumor activity studies (Gul et al., 2016).

Antimicrobial and Anticancer Potential

Other studies aimed at evaluating the antimicrobial and anticancer potential of sulfonamide derivatives. The exploration of antimicrobial potential by Chandak et al. (2013) involving pyrazolo[3,4-b]pyridine scaffolds bearing benzenesulfonamide and trifluoromethyl moieties reported promising antibacterial and antifungal activities (Chandak et al., 2013).

Carbonic Anhydrase Inhibition

Gul et al. (2016) also explored the carbonic anhydrase I and II inhibitory effects of synthesized compounds, finding Ki values in a significant range, which indicates potential for further detailed carbonic anhydrase inhibition studies (Gul et al., 2016).

Antitumor and Radiosensitizing Effects

Ghorab et al. (2015) synthesized novel sulfonamide derivatives to investigate their in-vitro anticancer activity and ability to enhance the cell-killing effect of γ-radiation, identifying several compounds with higher activity than the control drug doxorubicin (Ghorab et al., 2015).

Materials Science Applications

In the realm of materials science, Feng et al. (2021) synthesized and characterized d10 metal complexes with modified benzenesulfonamide acid, exploring their structural diversity, luminescence, and antibacterial properties. This study highlights the potential of sulfonamide derivatives in developing materials with specific functional properties (Feng et al., 2021).

Wirkmechanismus

Target of Action

The primary target of the compound 2,4,5-trimethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is PI3K . PI3K, or phosphoinositide 3-kinase, is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer .

Mode of Action

The compound interacts with its target, PI3K, by inhibiting it . This inhibition is potent, with nanomolar IC50 values, which is approximately 10-fold higher than that of PI3K . This proves that it is a novel and potent PI3K inhibitor .

Biochemical Pathways

The inhibition of PI3K affects the PI3K/AKT/mTOR pathway, a critical cell signaling pathway that is often overactive in many types of cancer cells . By inhibiting PI3K, this compound can potentially slow down or stop the growth of these cancer cells .

Result of Action

The result of the compound’s action is the inhibition of PI3K, leading to potential anti-cancer effects . By inhibiting PI3K, the compound can interfere with the growth and proliferation of cancer cells .

Biochemische Analyse

Biochemical Properties

The compound 2,4,5-Trimethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide interacts with PI3Ks, a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking . The interactions between this compound and PI3Ks are of inhibitory nature, leading to a decrease in the activity of these enzymes .

Cellular Effects

This compound influences cell function by inhibiting PI3Ks . This inhibition can impact cell signaling pathways, gene expression, and cellular metabolism . The compound’s effects on PI3Ks can lead to changes in the behavior of cells, potentially influencing cell growth and proliferation .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with PI3Ks . By binding to these enzymes, the compound inhibits their activity, leading to changes in cell signaling pathways and gene expression .

Temporal Effects in Laboratory Settings

Given its potent inhibitory activity against PI3Ks, it is likely that this compound could have long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models are yet to be studied. Given its potent inhibitory activity against PI3Ks, it is likely that varying dosages of this compound could have different effects on cellular function .

Metabolic Pathways

Given its interaction with PI3Ks, it is likely that this compound could influence metabolic flux or metabolite levels .

Transport and Distribution

Given its interaction with PI3Ks, it is likely that this compound could have effects on its localization or accumulation .

Subcellular Localization

Given its interaction with PI3Ks, it is likely that this compound could be directed to specific compartments or organelles .

Eigenschaften

IUPAC Name |

2,4,5-trimethyl-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O2S2/c1-13-10-15(3)19(11-14(13)2)28(25,26)24-17-7-4-6-16(12-17)20-23-18-8-5-9-22-21(18)27-20/h4-12,24H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLGBLUHCEUNYLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

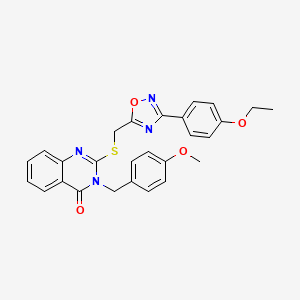

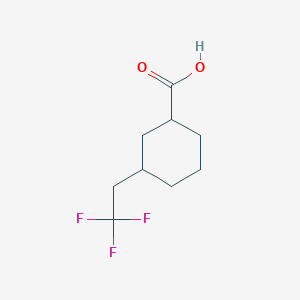

![2-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2761324.png)

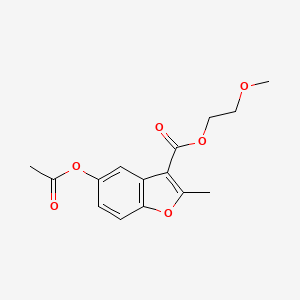

![N-cyclohexyl-2-[3-(3-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2761326.png)

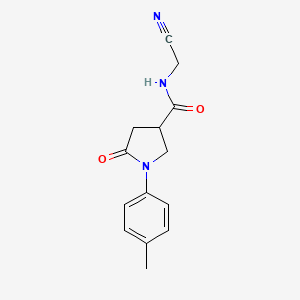

![N-(3,4-dimethoxyphenyl)-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2761331.png)